molecular formula C10H14OS B15274067 2-(3-Methylthiophen-2-yl)cyclopentan-1-ol

2-(3-Methylthiophen-2-yl)cyclopentan-1-ol

Cat. No.: B15274067
M. Wt: 182.28 g/mol
InChI Key: MABASHYOVNJHKS-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₁₄OS It features a cyclopentane ring substituted with a hydroxyl group and a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylthiophene in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Methylthiophen-2-yl)cyclopentanone.

    Reduction: Formation of 2-(3-Methylthiophen-2-yl)cyclopentanol.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylthiophen-2-yl)cyclopentanone
  • 2-(3-Methylthiophen-2-yl)cyclopentanol
  • 2-(3-Methylthiophen-2-yl)cyclopentylamine

Uniqueness

2-(3-Methylthiophen-2-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H14OS/c1-7-5-6-12-10(7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3

InChI Key

MABASHYOVNJHKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CCCC2O

Origin of Product

United States

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